5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Catalog No.
S583731
CAS No.
436088-87-8
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

CAS Number

436088-87-8

Product Name

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

IUPAC Name

3-amino-2-cyclopentyl-1H-pyrazol-5-one

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12)

InChI Key

PLEUJIDJQYIEKB-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C(=CC(=O)N2)N

Solubility

17.4 [ug/mL]

Synonyms

Z 2199, Z-2199, Z2199

Canonical SMILES

C1CCC(C1)N2C(=CC(=O)N2)N

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is C8H13N3OC_8H_{13}N_3O and it has a molecular weight of approximately 167.21 g/mol . This compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. The unique cyclopentyl group contributes to its distinct properties and reactivity profile, making it a valuable scaffold for developing bioactive molecules.

  • There is no scientific research currently accessible that discusses a mechanism of action for ACP.
  • Due to the lack of information on ACP, it is important to exercise caution if encountering this compound. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.
, including:

  • Substitution Reactions: The amino group can be substituted with different functional groups.
  • Oxidation and Reduction: It can undergo oxidation processes to form corresponding ketones or aldehydes, and reduction reactions to yield alcohols or amines.
  • Cyclocondensation: This compound can react with carbonyl compounds to form more complex heterocycles, enhancing its synthetic utility.

The biological activity of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol is significant, as it exhibits potential pharmacological properties. Pyrazole derivatives are known for their:

  • Anti-inflammatory: They may inhibit pathways associated with inflammation.
  • Antimicrobial: Some studies suggest activity against various bacterial strains.
  • Anticancer: Research indicates potential in targeting cancer cell lines due to their ability to interfere with specific cellular pathways .

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol can be achieved through several methodologies:

  • Cyclocondensation Reaction: A common approach involves the reaction of cyclopentanone with hydrazine derivatives, followed by subsequent functionalization.
  • One-Pot Multi-component Reactions: These methods allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
  • Functional Group Modifications: Post-synthesis modifications can enhance the compound's properties and increase its versatility in applications .

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol finds applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting inflammation and cancer.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Exploration in creating novel materials with unique properties derived from its structure .

Interaction studies involving 5-amino-1-cyclopentyl-1H-pyrazol-3-ol focus on its binding affinities with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Studies also explore its interactions with receptors that play roles in inflammation and cancer progression, revealing insights into its mechanism of action .

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol can be compared with other pyrazole derivatives based on structural and functional similarities:

Compound NameStructural FeaturesUnique Properties
5-Amino-1-methyl-1H-pyrazoleMethyl group instead of cyclopentylDifferent pharmacological profile
5-Amino-3-methyl-1H-pyrazoleMethyl substitution at position 3Enhanced solubility
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidineComplex fused structurePotentially higher bioactivity due to fused rings
5-Amino-1-(tert-butyl)-1H-pyrazoleTert-butyl group for steric hindranceAltered lipophilicity affecting absorption rates

These compounds share the pyrazole core but differ in substituents, which significantly influence their biological activities and applications. The unique cyclopentyl group in 5-amino-1-cyclopentyl-1H-pyrazol-3-ol distinguishes it from others by potentially enhancing its binding affinity and selectivity towards biological targets .

XLogP3

0.7

Wikipedia

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Dates

Modify: 2023-08-15

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